molecular formula C9H18N2O4 B13801287 2-tert-Butyl-1,3-propanediol dicarbamate CAS No. 25462-21-9

2-tert-Butyl-1,3-propanediol dicarbamate

Cat. No.: B13801287
CAS No.: 25462-21-9
M. Wt: 218.25 g/mol
InChI Key: JGMFEVONQBBJBM-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H18N2O4 It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hydroxyl groups of the propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate can be achieved through several methods. One common approach involves the reaction of 2-tert-Butyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative. This intermediate is then treated with ammonia or ammonium hydroxide to yield the dicarbamate . The reaction conditions typically involve the use of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of standard reactors capable of sustaining high pressures, such as 125 psi, to facilitate the hydrogenation and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-tert-Butyl-1,3-propanediol dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may act on the central nervous system to produce sedative and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-1,3-propanediol dicarbamate is unique due to its specific structural features and the presence of tert-butyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

25462-21-9

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13)

InChI Key

JGMFEVONQBBJBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC(=O)N)COC(=O)N

Origin of Product

United States

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